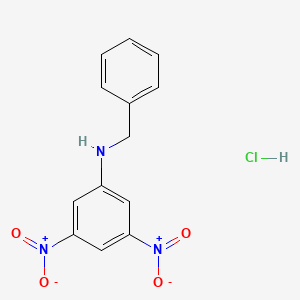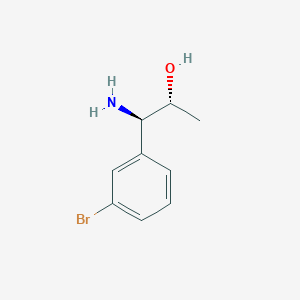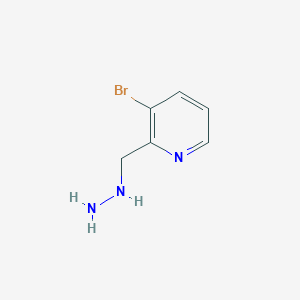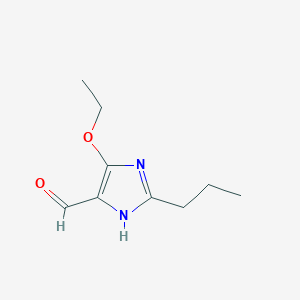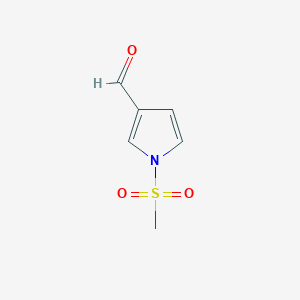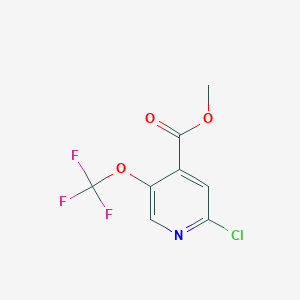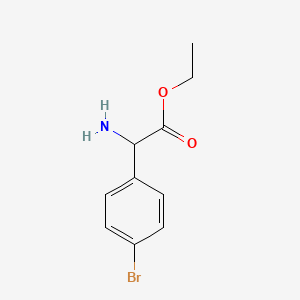
Ethyl 2-amino-2-(4-bromophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid and contains both an amino group and a bromine atom attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-bromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the para position of the phenyl ring. The resulting ethyl 2-bromo-2-(4-bromophenyl)acetate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the bromination and amination steps can also enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-(4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: Ammonia or primary amines under basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution: Ethyl 2-amino-2-(4-hydroxyphenyl)acetate.
Oxidation: Ethyl 2-nitro-2-(4-bromophenyl)acetate.
Coupling: Biaryl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-(4-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-(4-bromophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 2-amino-2-(4-fluorophenyl)acetate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Ethyl 2-amino-2-(4-methylphenyl)acetate: The presence of a methyl group instead of a halogen atom affects its steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenylacetic acid derivatives.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(4-bromophenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 |
InChI-Schlüssel |
KOMXYBRWLYHUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



